N-methylspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxamide
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Overview
Description
N-methylspiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide is a complex organic compound belonging to the class of spiropyrrolidines. These compounds are characterized by a spiro-connected pyrrolidine ring and a chromene moiety. The unique structure of N-methylspiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylspiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ from the reaction of amino acids with active carbonyl compounds. These ylides then react with dipolarophiles to form the spiropyrrolidine structure .
Industrial Production Methods
In an industrial setting, the synthesis of N-methylspiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide can be optimized by using one-pot reactions. This approach reduces the need for multiple purification steps and increases overall yield. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methylspiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-methylspiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methylspiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds have a similar spiro-connected structure but with an oxindole moiety instead of a chromene moiety.
Spiroindolines: These compounds feature a spiro-connected indoline ring.
Uniqueness
N-methylspiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide is unique due to its specific combination of a chromene moiety and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-methylspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-15-13(17)16-9-8-14(10-16)7-6-11-4-2-3-5-12(11)18-14/h2-5H,6-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMZSUJFJNPTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2(C1)CCC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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